![molecular formula C8H7FN2O6S B1431934 methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate CAS No. 1803600-76-1](/img/structure/B1431934.png)
methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate
概要
説明
Methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate is a synthetic organic compound with the molecular formula C_8H_7FN_2O_6S It is characterized by the presence of a fluorosulfonyl group and a nitro group attached to a phenyl ring, which is further connected to a carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate typically involves multiple steps:
Nitration of Phenyl Ring: The starting material, a phenyl ring, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Introduction of Fluorosulfonyl Group: The nitrophenyl compound is then treated with a fluorosulfonylating agent, such as fluorosulfonic acid or its derivatives, under controlled conditions to attach the fluorosulfonyl group.
Formation of Carbamate: Finally, the intermediate product is reacted with methyl isocyanate to form the carbamate linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems for precise reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines under suitable conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amine.
Substitution: The fluorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Reduction: Conversion of the nitro group to an amine results in methyl N-[4-(aminosulfonyl)-2-aminophenyl]carbamate.
Substitution: Replacement of the fluorine atom in the fluorosulfonyl group can yield various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The nitro group can also participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
- Methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate
- Methyl N-[4-(bromosulfonyl)-2-nitrophenyl]carbamate
- Methyl N-[4-(methanesulfonyl)-2-nitrophenyl]carbamate
Uniqueness
Methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and stability compared to its chloro, bromo, and methanesulfonyl analogs. This uniqueness makes it valuable in applications requiring specific reactivity and stability profiles.
特性
IUPAC Name |
methyl N-(4-fluorosulfonyl-2-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O6S/c1-17-8(12)10-6-3-2-5(18(9,15)16)4-7(6)11(13)14/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLQLASZQNUHSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C=C(C=C1)S(=O)(=O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


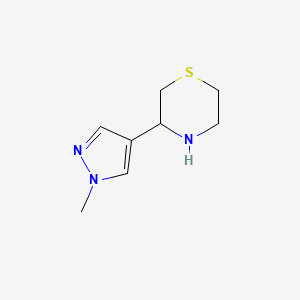

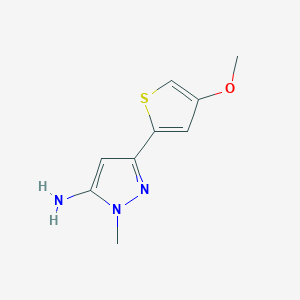
![2-oxo-1H,2H,3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1431859.png)

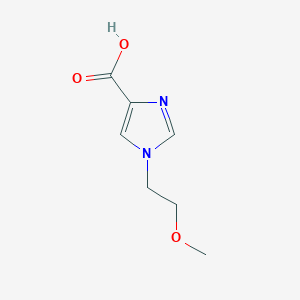
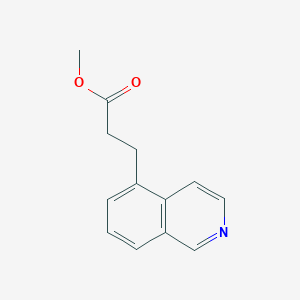
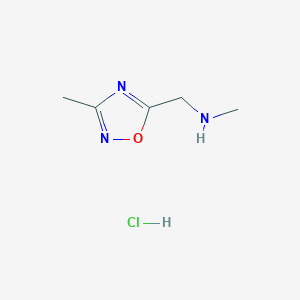
![O-[(6-methylpyridin-2-yl)methyl]hydroxylamine dihydrochloride](/img/structure/B1431867.png)

![methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylate hydrochloride](/img/structure/B1431871.png)



